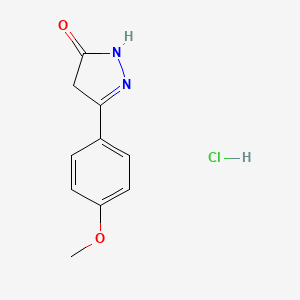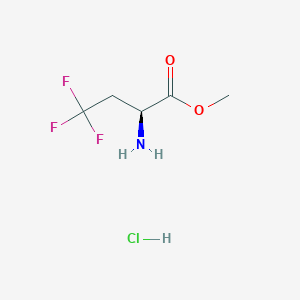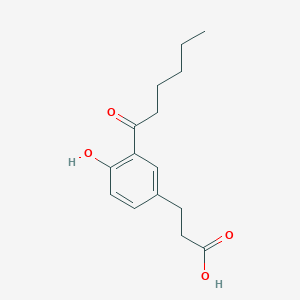![molecular formula C7H14ClNO B6602976 {4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride CAS No. 2174002-05-0](/img/structure/B6602976.png)
{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride, also known as 4-oxaspiro[2.4]heptan-5-ylmethanamine hydrochloride or OAMM, is an organic compound belonging to the class of heterocyclic compounds. It is composed of an oxaspiro[2.4]heptan-5-yl group and a methylamine group linked by a single bond. OAMM is a white crystalline solid with a molecular weight of 130.16 g/mol and a melting point of 94-96°C. OAMM is used in various scientific research applications, including drug synthesis, drug discovery, and drug development.
科学的研究の応用
OAMM is used in various scientific research applications, including drug synthesis, drug discovery, and drug development. OAMM is a useful starting material for the synthesis of a variety of biologically active compounds, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. OAMM has also been used in the synthesis of a variety of heterocyclic compounds, such as spirooxindoles, spirooxazolidines, and spirooxazepines. Furthermore, OAMM is used in the synthesis of a range of other compounds, such as alpha-amino acids, peptides, and peptidomimetics.
作用機序
The mechanism of action of OAMM is not well understood. However, it is believed that the methylamine group of OAMM can act as a nucleophile, reacting with electrophiles such as carbonyl compounds to form amides. The oxaspiro[2.4]heptan-5-yl group of OAMM can also act as a nucleophile, reacting with electrophiles to form spiro compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of OAMM are not well understood. However, it has been suggested that OAMM may have anti-inflammatory and antifungal properties. Additionally, OAMM has been found to inhibit the growth of certain types of cancer cells.
実験室実験の利点と制限
The advantages of using OAMM in laboratory experiments include its low cost, its availability in a variety of forms, and its low toxicity. Additionally, OAMM is relatively easy to handle and store. The main limitation of using OAMM in laboratory experiments is its low solubility in water.
将来の方向性
The future directions of research involving OAMM include further investigation into its biochemical and physiological effects, as well as its potential applications in drug synthesis, drug discovery, and drug development. Additionally, further research into the mechanism of action of OAMM is needed in order to better understand its potential therapeutic applications. Furthermore, research into the solubility of OAMM in water is needed in order to develop formulations that are more suitable for laboratory experiments. Finally, research into the synthesis of OAMM from alternative starting materials is needed in order to develop more efficient and cost-effective synthesis methods.
合成法
The synthesis of OAMM is achieved through a two-step process. In the first step, a reaction between {4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride[2.4]heptan-5-ylmethanol and hydrochloric acid is carried out in an inert atmosphere. This reaction produces an intermediate product, {4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride[2.4]heptan-5-ylmethanamine hydrochloride, which is then further reacted with an amine to form OAMM. The second step involves the reaction of the intermediate product with an amine, such as trimethylamine, in an aqueous solution. The reaction produces OAMM as the final product.
特性
IUPAC Name |
4-oxaspiro[2.4]heptan-5-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-5-6-1-2-7(9-6)3-4-7;/h6H,1-5,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAGKTMIJCYVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)OC1CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-Oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]prop-2-enamide](/img/structure/B6602902.png)

![2-{[4-(4-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6602927.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea, sulfuric acid](/img/structure/B6602931.png)
![ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B6602941.png)


![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-[5-(2-{2-[(4S)-4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamido}-1,3-thiazol-4-yl)-2,3-dihydro-1H-inden-2-yl]pentanamide](/img/structure/B6602961.png)


![[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea](/img/structure/B6602980.png)
![tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate](/img/structure/B6602986.png)
